(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
Overview
Description
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid is an organic compound with the molecular formula C10H9NO4 It belongs to the class of benzoxazines, which are characterized by a benzene ring fused to an oxazine ring
Mechanism of Action
Target of Action
It’s known that this compound acts in defense of young plant parts against pests .
Mode of Action
The compound works by producing hydroxamic acids from hydroxamic acid glucosides . The enzymatic activity of this compound is highly correlated with plant growth .
Biochemical Pathways
It’s known that the preferred substrate in these pathways is dimboa-beta-d-glucoside .
Pharmacokinetics
The molecular formula of this compound is c10h9no4 , and it has an average mass of 207.183 Da .
Action Environment
It’s known that the enzymatic activity of this compound is highly correlated with plant growth , suggesting that factors affecting plant growth may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activities on human topoisomerase I, a critical enzyme involved in DNA replication and transcription . Furthermore, it has been reported to have potential inhibitory effects on COX-1 and COX-2 enzymes, which play key roles in inflammation and pain pathways .
Cellular Effects
This compound can influence cell function in various ways. It has been reported to have potential anti-inflammatory effects, possibly through its inhibitory action on COX-1 and COX-2 enzymes . Additionally, it may affect cell signaling pathways, gene expression, and cellular metabolism through its interaction with human topoisomerase I .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit human topoisomerase I, potentially interfering with DNA replication and transcription processes . It may also inhibit COX-1 and COX-2 enzymes, thereby potentially affecting inflammatory responses .
Metabolic Pathways
Given its potential interactions with enzymes such as human topoisomerase I and COX-1 and COX-2, it is plausible that it could be involved in pathways related to DNA replication and transcription, as well as inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid typically involves the reaction of 2-aminophenols with 2-bromoalkanoates. This reaction is facilitated by the use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes regioselective O-alkylation. The acyclic intermediate formed undergoes an intermolecular amidation reaction to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring and the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzoxazine structure.
Scientific Research Applications
Chemistry
In chemistry, (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid is used as a reagent in the synthesis of other complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further research in enzyme inhibition studies .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to inhibit specific enzymes suggests it could be developed into a drug for treating diseases related to enzyme dysfunction .
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its chemical properties make it suitable for incorporation into various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid: This compound is structurally similar but differs in the position of the oxo group and the acetic acid moiety.
(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetic acid: This compound has a hydroxyl group instead of an oxo group, leading to different chemical properties.
Uniqueness
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWCBWJRILQTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382714 | |
Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106660-11-1 | |
Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-3-oxo-2H-(1,4)-benzoxazin-2-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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